molecular formula C18H15NO2 B1595563 8-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid CAS No. 438225-30-0

8-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid

Cat. No.: B1595563
CAS No.: 438225-30-0
M. Wt: 277.3 g/mol
InChI Key: STEZHJHHVQYNQZ-UHFFFAOYSA-N
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Description

8-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C18H15NO2 and its molecular weight is 277.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Helical Quinoline-Derived Oligoamide Foldamers

Oligoamides derived from quinoline carboxylic acid have been designed and synthesized, revealing their ability to adopt helical structures stabilized by intramolecular hydrogen bonds. These structures were characterized both in the solid state and in solution, demonstrating remarkable stability, even at high temperatures in deuterated DMSO. The design principles behind these helical structures open up potential applications in molecular engineering and the development of novel biomimetic materials (Hua Jiang et al., 2003).

Therapeutic Potential for Parkinson's Disease

A natural quinoline alkaloid synthesized from deep-sea-derived fungus showed significant neuroprotective properties in a Caenorhabditis elegans model of Parkinson's disease. This compound ameliorated dopaminergic neurodegeneration and restored impaired locomotion in worms, suggesting its promise as a therapeutic candidate for treating Parkinson's disease (T. Lee et al., 2022).

Metal Ion Selectivity and Extraction

Quinoline-2-carboxylic acids with varying substituents have been studied for their ability to extract metal ions from aqueous solutions. The nature and position of these substituents significantly influence metal ion selectivity, demonstrating their potential use in the selective extraction and removal of metals from industrial and environmental samples (C. Moberg et al., 1990).

Photophysical Properties and Fluorophores

Studies on quinoline-based fluorophores have revealed their potential application in biochemistry and medicine for studying various biological systems. The synthesis and photophysical properties of these compounds, including their thermal stability and fluorescence behavior, underline their utility as sensitive and selective probes for biological imaging and diagnostics (Vikas Padalkar & N. Sekar, 2014).

Anticancer Activity

Research into amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives has uncovered their significant anticancer activity against various carcinoma cell lines. These compounds have demonstrated not only potent anticancer effects but also the ability to induce apoptotic DNA fragmentation in cancer cells, positioning them as promising leads for the development of novel anticancer agents (H. Bhatt et al., 2015).

Biochemical Analysis

Biochemical Properties

8-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with alkaline phosphatases, a group of enzymes that remove phosphate groups from molecules . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can affect various biochemical pathways where alkaline phosphatases are involved.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins . These changes can subsequently impact cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, its binding to alkaline phosphatases inhibits the enzyme’s activity, leading to downstream effects on phosphate metabolism . Additionally, the compound can influence gene expression by interacting with DNA or transcription factors, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed changes in cellular function, such as alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or cellular effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of specific metabolites in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of the compound within cells can influence its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA or transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways.

Properties

IUPAC Name

8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-11-5-3-7-13(9-11)16-10-15(18(20)21)14-8-4-6-12(2)17(14)19-16/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEZHJHHVQYNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357089
Record name 8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438225-30-0
Record name 8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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